

# In-Depth Technical Guide: C.I. Reactive Yellow 145

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## Compound of Interest

Compound Name: LEB-03-145

Cat. No.: B12402045

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An Examination of Its Chemical Properties, Environmental Fate, and Toxicological Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "**LEB-03-145**" did not yield a specific chemical entity. This guide focuses on the well-documented compound C.I. Reactive Yellow 145, which shares the numerical designator.

## Chemical Identification

C.I. Reactive Yellow 145 is a monoazo reactive dye, characterized by the presence of a vinyl sulfone reactive group. This group allows the dye to form covalent bonds with the hydroxyl groups of cellulosic fibers, leading to its widespread use in the textile industry.

Identifier	Value
Primary CAS Number	93050-80-7[1][2][3][4]
Related CAS Number	80157-00-2[5]
IUPAC Name	tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate[3]
Synonyms	C.I. Reactive Yellow 145, Reactive Yellow 3RS, Reactive Yellow M3RE, Yellow F3R[1][2][3]
Molecular Formula	C <sub>28</sub> H <sub>20</sub> ClN <sub>9</sub> Na <sub>4</sub> O <sub>16</sub> S <sub>5</sub> [1][2]
Molecular Weight	1026.25 g/mol [1]

## Experimental Protocols

The persistence of Reactive Yellow 145 in textile effluents has led to extensive research into its removal from wastewater. The following sections detail common experimental methodologies.

### Biodegradation by Bacterial Consortium

This protocol outlines the methodology for assessing the biodegradation of Reactive Yellow 145 using a bacterial consortium of *Enterobacter asburiae* and *Enterobacter cloacae*. [5]

Methodology:

- **Bacterial Culture Preparation:** A bacterial consortium is prepared by mixing equal ratios (1:1) of *E. asburiae* and *E. cloacae*.
- **Decolorization Assay:**
  - Prepare a nutrient broth medium containing a specific concentration of Reactive Yellow 145 (e.g., 500 mg/L).
  - Inoculate the medium with a 10% (v/v) concentration of the bacterial consortium.

- Incubate the culture under static conditions at a controlled temperature (e.g., 35°C) and pH (e.g., 7.0).
- Monitor the decolorization over a time course (e.g., 12 hours) by measuring the absorbance of the supernatant at the dye's maximum wavelength.
- Metabolite Analysis:
  - After decolorization, centrifuge the culture to separate the bacterial biomass.
  - Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
  - Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.
- Toxicity Assessment:
  - Phytotoxicity: Assess the toxicity of the crude and biodegraded dye solutions by studying their effects on seed germination and seedling growth of selected plant species (e.g., *Cicer arietinum* and *Vigna radiata*).
  - Genotoxicity: Evaluate the genotoxic potential of the dye and its metabolites using the *Allium cepa* root tip assay, monitoring the mitotic index and chromosomal aberrations.

## Photocatalytic Degradation using TiO<sub>2</sub>

This protocol describes the photocatalytic degradation of Reactive Yellow 145 using titanium dioxide (TiO<sub>2</sub>) as a photocatalyst.

### Methodology:

- Photocatalyst Preparation: Disperse a known amount of TiO<sub>2</sub> in an aqueous solution of Reactive Yellow 145.
- Photoreactor Setup: Place the solution in a photoreactor equipped with a UV light source.
- Degradation Experiment:

- Stir the solution in the dark for a set period to establish adsorption-desorption equilibrium.
- Irradiate the solution with UV light while maintaining constant stirring.
- Collect aliquots at regular intervals and centrifuge to remove the photocatalyst.
- Measure the concentration of Reactive Yellow 145 in the supernatant using a UV-Vis spectrophotometer at its characteristic wavelength.
- Parameter Optimization: Investigate the effect of various parameters on degradation efficiency, including:
  - Initial dye concentration
  - Photocatalyst dosage
  - pH of the solution
  - Presence of oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>)

## Quantitative Data

The following tables summarize key quantitative data from studies on the removal and toxicity of Reactive Yellow 145.

**Table 1: Optimal Conditions for Biodegradation**

Parameter	Optimal Value	Decolorization Efficiency	Reference
Dye Concentration	500 mg/L	98.78%	[5]
Temperature	35°C	98.78%	[5]
pH	7.0	98.78%	[5]
Incubation Time	12 hours	98.78%	[5]

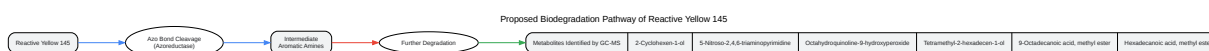
**Table 2: Toxicological Data**

Test	Endpoint	Result	Reference
Acute Oral Toxicity (Rat)	LD50	> 2,000 mg/kg	[1]
Skin Irritation (Rabbit)	-	Non-irritant	[1]
Eye Irritation (Rabbit)	-	Non-irritant	[1]
Sensitization (Guinea Pig)	-	Did not show a sensitizing effect	[1]
Fish Toxicity (Leuciscus idus)	LC50 (48h)	> 100 mg/L	[1]
Bacterial Toxicity	EC50	> 1,000 mg/L	[1]

## Visualizations

### Biodegradation Pathway

The following diagram illustrates the proposed biodegradation pathway of Reactive Yellow 145 by a bacterial consortium, leading to the formation of smaller, less toxic metabolites.



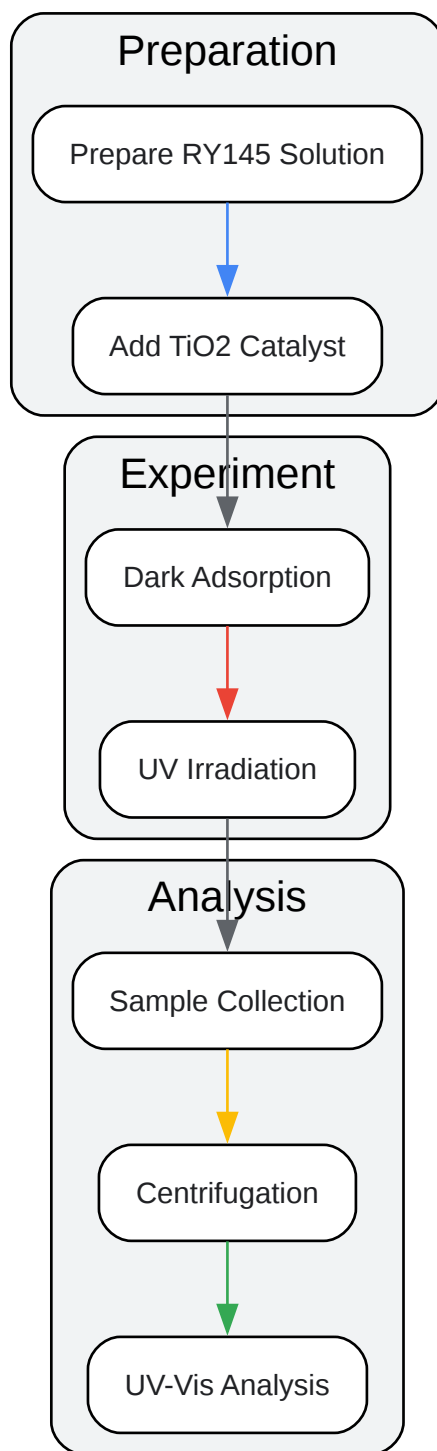
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Caption: Proposed biodegradation pathway of C.I. Reactive Yellow 145.

### Experimental Workflow for Photocatalytic Degradation

This diagram outlines a typical experimental workflow for studying the photocatalytic degradation of Reactive Yellow 145.

## Experimental Workflow for Photocatalytic Degradation



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Caption: Workflow for photocatalytic degradation of Reactive Yellow 145.

## Toxicological Profile and Relevance to Drug Development

The available toxicological data for Reactive Yellow 145 indicates low acute toxicity.[1] However, as an azo dye, there is a potential for the formation of aromatic amines through reductive cleavage of the azo bond. Some aromatic amines are known to be carcinogenic.

A key study on the biodegradation of Reactive Yellow 145 identified several metabolites and assessed their toxicity.[5] The results showed that the biodegraded products exhibited reduced phytotoxicity and genotoxicity compared to the parent dye.[5] This suggests that biological treatment processes can effectively detoxify wastewater containing this dye.

For drug development professionals, it is important to note that there is currently no evidence in the public domain to suggest that Reactive Yellow 145 or its metabolites have any therapeutic applications or interact with specific biological signaling pathways in a manner relevant to drug design. The research focus has been exclusively on its industrial applications and environmental impact. The identified metabolites, such as fatty acid esters and nitrogen-containing heterocyclic compounds, are common biochemicals and may not hold significant promise as lead compounds without further extensive investigation.[5] The primary relevance of this compound to the pharmaceutical industry would be in the context of environmental safety and the responsible disposal of any materials dyed with this substance.

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